Cas no 84583-52-8 (7-Methylquinolin-6-ol)
7-Methylquinolin-6-ol Chemical and Physical Properties
Names and Identifiers
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- 7-Methylquinolin-6-ol
- 7-Methyl-6-quinolinol
- 7-Methyl-6-quinolinol (ACI)
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- Inchi: 1S/C10H9NO/c1-7-5-9-8(6-10(7)12)3-2-4-11-9/h2-6,12H,1H3
- InChI Key: MRADETFICOBYSN-UHFFFAOYSA-N
- SMILES: OC1C(C)=CC2C(=CC=CN=2)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
7-Methylquinolin-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000330-1g |
6-Hydroxy-7-methylquinoline |
84583-52-8 | 98% | 1g |
$565.69 | 2023-08-31 | |
| Chemenu | CM143414-1g |
7-methylquinolin-6-ol |
84583-52-8 | 95% | 1g |
$380 | 2021-08-05 | |
| Chemenu | CM143414-1g |
7-methylquinolin-6-ol |
84583-52-8 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190012-1g |
7-Methylquinolin-6-ol |
84583-52-8 | 95+% | 1g |
¥4336.00 | 2024-07-28 | |
| Enamine | EN300-6751012-0.05g |
7-methylquinolin-6-ol |
84583-52-8 | 95.0% | 0.05g |
$1261.0 | 2025-03-13 | |
| Enamine | EN300-6751012-0.1g |
7-methylquinolin-6-ol |
84583-52-8 | 95.0% | 0.1g |
$1320.0 | 2025-03-13 | |
| Enamine | EN300-6751012-0.25g |
7-methylquinolin-6-ol |
84583-52-8 | 95.0% | 0.25g |
$1381.0 | 2025-03-13 | |
| Enamine | EN300-6751012-0.5g |
7-methylquinolin-6-ol |
84583-52-8 | 95.0% | 0.5g |
$1440.0 | 2025-03-13 | |
| Enamine | EN300-6751012-1.0g |
7-methylquinolin-6-ol |
84583-52-8 | 95.0% | 1.0g |
$1500.0 | 2025-03-13 | |
| Enamine | EN300-6751012-2.5g |
7-methylquinolin-6-ol |
84583-52-8 | 95.0% | 2.5g |
$2940.0 | 2025-03-13 |
7-Methylquinolin-6-ol Production Method
Production Method 1
Production Method 2
2.1 Catalysts: Sodium methoxide
Production Method 3
2.1 -
3.1 Catalysts: Sodium methoxide
7-Methylquinolin-6-ol Raw materials
- 1,3-diethyl 2-methylpropanedioate
- Propanedioic acid, methyl[[3-[(phenylsulfonyl)methyl]-2-pyridinyl]methyl]-, diethyl ester
- 6(5H)-Quinolinone, 7,8-dihydro-7-methyl-5-(phenylsulfonyl)-
- Pyridine, 2-(bromomethyl)-3-[(phenylsulfonyl)methyl]-
7-Methylquinolin-6-ol Preparation Products
7-Methylquinolin-6-ol Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 7-Methylquinolin-6-ol
Comprehensive Overview of 7-Methylquinolin-6-ol (CAS No. 84583-52-8): Properties, Applications, and Research Insights
7-Methylquinolin-6-ol (CAS No. 84583-52-8) is a specialized organic compound belonging to the quinoline derivative family. With its unique molecular structure featuring a methyl group at the 7-position and a hydroxyl group at the 6-position, this compound has garnered significant attention in pharmaceutical and material science research. The quinoline backbone of 7-Methylquinolin-6-ol contributes to its versatile reactivity, making it a valuable intermediate in synthetic chemistry.
Recent studies highlight the growing interest in 7-Methylquinolin-6-ol derivatives for their potential biological activities. Researchers are particularly focused on its role as a precursor for antimicrobial agents and fluorescence probes, aligning with current trends in drug discovery and diagnostic tools. The compound's electron-rich aromatic system enables interactions with biological targets, while its moderate solubility in polar solvents enhances its utility in lab-scale applications.
From a synthetic chemistry perspective, 84583-52-8 serves as a building block for complex heterocyclic systems. Its methyl-quinolinol structure allows for selective functionalization at multiple sites, answering the frequent search query "how to modify quinoline derivatives at specific positions." This property makes it valuable for creating customized molecular architectures demanded by modern medicinal chemistry and materials science.
The thermal stability of 7-Methylquinolin-6-ol (decomposition temperature >250°C) makes it suitable for high-temperature applications, addressing another common research question about "heat-resistant quinoline compounds." This characteristic, combined with its chelating ability due to the hydroxyl group, has led to exploration in metal-organic frameworks (MOFs) - a trending topic in materials science forums and academic searches.
Analytical chemists frequently search for "HPLC methods for quinolinol analysis," and 7-Methylquinolin-6-ol typically shows excellent resolution in reverse-phase chromatography with UV detection at 254 nm. The compound's distinct spectral signature (characteristic IR absorption at 3200-3400 cm⁻¹ for OH stretch) makes it identifiable in complex mixtures, fulfilling the need for reliable analytical standards in research laboratories.
In the context of green chemistry - a hot topic in 2023-2024 - researchers are investigating eco-friendly synthesis routes for 7-Methylquinolin-6-ol. Recent publications address the frequent query "catalytic methods for quinoline synthesis" by exploring transition-metal catalyzed approaches that reduce waste generation compared to traditional Skraup synthesis methods.
The compound's structure-activity relationship (SAR) continues to be a focus area, particularly regarding its potential as a pharmacophore in drug design. This aligns with numerous search trends about "quinoline-based drug candidates" and "small molecule therapeutics." Computational chemistry studies suggest that the methyl-hydroxyl substitution pattern in 7-Methylquinolin-6-ol may influence binding affinity to certain enzyme targets.
Material scientists are examining the photophysical properties of 7-Methylquinolin-6-ol derivatives in response to growing interest in "organic luminescent materials." The compound's ability to form excited-state intramolecular proton transfer (ESIPT) systems makes it promising for developing novel fluorescence sensors - a technology frequently searched in relation to environmental monitoring and biomedical imaging.
Quality control specifications for CAS 84583-52-8 typically require ≥98% purity by HPLC, with particular attention to isomeric impurities - a common concern reflected in search queries about "quinoline derivative purification methods." Advanced separation techniques like preparative HPLC or recrystallization from ethanol/water mixtures are often employed to achieve pharmaceutical-grade material.
The future research directions for 7-Methylquinolin-6-ol appear closely tied to two trending scientific themes: personalized medicine and smart materials. Its structural versatility positions it as a potential candidate for developing targeted therapeutics and responsive material systems, answering the growing market demand for specialized functional compounds in these cutting-edge fields.
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